Calcifediol monohydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcifediol monohydrate is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1) in the liver . The reaction conditions typically involve the use of microsomal fractions from liver tissue, which contain the necessary enzymes for hydroxylation.

Industrial Production Methods

Industrial production of calcifediol involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the hydroxylation of cholecalciferol using microbial or enzymatic methods, followed by purification steps such as chromatography to obtain high-purity calcifediol .

Analyse Des Réactions Chimiques

Types of Reactions

Calcifediol monohydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions can modify the hydroxyl groups on the calcifediol molecule, affecting its biological activity.

Common Reagents and Conditions

Hydroxylation: Enzymes such as CYP2R1 and 25-hydroxyvitamin D3-1α-hydroxylase are commonly used.

Oxidation and Reduction: Reagents like NADPH and oxygen are involved in enzymatic hydroxylation reactions.

Major Products Formed

The major product formed from the hydroxylation of calcifediol is calcitriol, which is the active form of vitamin D and plays a crucial role in calcium and phosphate metabolism .

Applications De Recherche Scientifique

Clinical Applications

-

Treatment of Vitamin D Deficiency

- Calcifediol is utilized to correct vitamin D deficiency in various populations, including those with obesity, liver disease, and malabsorption syndromes. Studies have shown that calcifediol can achieve target serum levels more rapidly than cholecalciferol due to its direct bioavailability and independence from hepatic conversion processes .

- Management of Osteoporosis

- Support in Chronic Kidney Disease

- Muscle Function Enhancement

- Potential Role in COVID-19 Management

Pharmacological Properties

Calcifediol exhibits several pharmacological advantages:

- Rapid Absorption : It is absorbed directly into the bloodstream via the portal vein, making it effective even in individuals with fat malabsorption issues .

- Linear Dose-Response Relationship : The relationship between dosage and serum concentration is more predictable with calcifediol than with cholecalciferol, allowing for precise dosing strategies .

- Safety Profile : The European Food Safety Authority (EFSA) has concluded that calcifediol monohydrate is safe under recommended usage levels for various populations, including pregnant women .

Comparative Efficacy

The following table summarizes key comparative data between this compound and cholecalciferol:

| Parameter | This compound | Cholecalciferol |

|---|---|---|

| Bioavailability | High | Moderate |

| Onset of Action | Rapid | Slower |

| Serum 25(OH)D Increase | Significant | Variable |

| Recommended Dosage | 10 µg/day | 800-2000 IU/day |

| Clinical Use | Osteoporosis, CKD | General supplementation |

| Special Populations | Liver disease | Limited effectiveness |

Case Studies

- Osteoporosis Management :

- Chronic Kidney Disease :

Mécanisme D'action

Calcifediol monohydrate exerts its effects by being converted to calcitriol in the kidney. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis . This interaction affects the transcription of thousands of genes, leading to increased calcium absorption in the intestine, calcium reabsorption in the kidneys, and the release of calcium from bones .

Comparaison Avec Des Composés Similaires

Calcifediol monohydrate is often compared with other forms of vitamin D, such as:

Cholecalciferol (Vitamin D3): The precursor to calcifediol, which is hydroxylated in the liver to form calcifediol.

Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, formed by the hydroxylation of calcifediol in the kidney.

Ergocalciferol (Vitamin D2): Another form of vitamin D, which is less potent and less stable compared to cholecalciferol.

This compound is unique in that it is one step closer to the active form of vitamin D compared to cholecalciferol and has a more predictable and linear dose-response curve .

Activité Biologique

Calcifediol monohydrate, also known as 25-hydroxyvitamin D3, is a significant metabolite of vitamin D that plays an essential role in calcium and phosphate homeostasis, as well as exhibiting various biological activities beyond mineral metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and recent research findings.

Calcifediol exerts its biological effects primarily through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. VDR mediates the genomic actions of calcifediol by regulating gene expression related to calcium absorption and bone metabolism. Additionally, calcifediol can activate rapid non-genomic signaling pathways that influence cellular functions within minutes of exposure. These pathways are associated with membrane-bound VDRs and involve interactions with caveolin and other signaling molecules .

Key Mechanisms:

- Genomic Effects: Calcifediol binds to VDR, leading to transcriptional regulation of genes involved in calcium and phosphate metabolism.

- Non-Genomic Effects: Rapid responses include increased calcium transport across cell membranes, which can occur independently of gene transcription .

Clinical Implications

Calcifediol is particularly beneficial for individuals with conditions affecting vitamin D metabolism, such as obesity, liver disease, or chronic kidney disease (CKD). Its bioavailability and potency make it a preferred option over cholecalciferol (vitamin D3) in certain populations. Studies indicate that calcifediol supplementation can lead to significant improvements in serum 25-hydroxyvitamin D levels compared to traditional vitamin D3 supplementation .

Clinical Applications:

- Chronic Kidney Disease: Calcifediol has been shown to effectively manage secondary hyperparathyroidism (SHPT) in patients with CKD .

- Bone Health: It enhances calcium absorption and supports bone mineralization, reducing the risk of osteoporosis and fractures in older adults .

Research Findings

Recent studies have focused on the dose-response effects of calcifediol supplementation. A randomized controlled trial indicated that calcifediol is more effective than cholecalciferol in raising serum 25-hydroxyvitamin D levels, particularly at lower doses . Furthermore, research has demonstrated that calcifediol improves maternal and fetal vitamin D status during pregnancy, suggesting its potential role in prenatal care .

Case Studies:

- Chronic Kidney Disease Management: A study highlighted that patients receiving calcifediol showed improved serum calcium levels and reduced parathyroid hormone levels compared to those on standard vitamin D therapy .

- Pregnancy Outcomes: In animal models, calcifediol administration during pregnancy resulted in enhanced fetal vitamin D availability and improved metabolic outcomes .

Data Summary

Propriétés

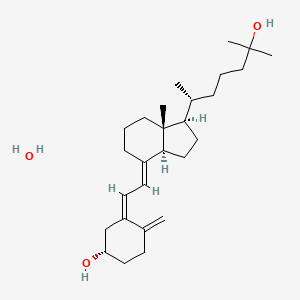

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLFSJXJGJBFJQ-WPUCQFJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63283-36-3 | |

| Record name | Calcifediol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIFEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6YZ13C99Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.